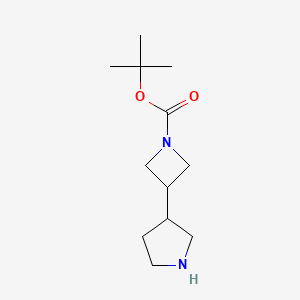

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSVASFRYDNVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251019-03-0 | |

| Record name | tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Introduction: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as privileged scaffolds, offering a three-dimensional architecture that can enhance properties such as solubility, metabolic stability, and target engagement. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and conformational rigidity provide a unique structural motif that can favorably influence the biological activity of a parent molecule.[2]

This guide focuses on a key building block, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS No. 1251019-03-0). This molecule is of particular interest to researchers and drug development professionals as it combines the desirable features of the azetidine core with a pyrrolidinyl substituent, offering multiple points for diversification and derivatization. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic workflows, formulation development, and ultimately, the successful generation of new therapeutic agents.[3][4] This document provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven protocols for their experimental determination.

Molecular Structure and Core Physicochemical Parameters

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Caption: Chemical structure of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Table 1: Summary of Physical and Computed Properties

| Property | Value | Source |

| CAS Number | 1251019-03-0 | [5][6] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [7] |

| Molecular Weight | 226.32 g/mol | [7] |

| Physical Form | Oil | [5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Pour Point | Data not available | |

| XLogP3 (Computed) | 1.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Topological Polar Surface Area | 41.6 Ų | [7] |

| Monoisotopic Mass | 226.16812 Da | [8] |

Experimental Determination of Physical Properties

The following sections detail robust protocols for the experimental determination of key physical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Determination of Pour Point for Oily Compounds

Given that tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate exists as an oil at ambient temperature, a classical melting point determination is not applicable. Instead, the pour point, the lowest temperature at which the oil will still flow, is a more relevant physical constant. This parameter is crucial for storage and handling in cooler environments. The following protocol is adapted from the ASTM D5853 standard for crude oils and is suitable for this type of organic compound.[9]

Principle: The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The pour point is taken as 3°C above the temperature at which the oil ceases to flow.[10]

Apparatus:

-

Test jar (flat-bottomed glass tube)

-

Jacket (to surround the test jar)

-

Gasket (to position the test jar within the jacket)

-

Cooling bath (e.g., dry ice/acetone or a programmable cooling unit)

-

Calibrated low-temperature thermometer

Procedure:

-

Sample Preparation: Ensure the sample is dry and free of any particulate matter. If necessary, filter the oil through a syringe filter.

-

Apparatus Assembly: Place the gasket around the test jar and insert it into the jacket. The jacket provides a uniform cooling environment and prevents rapid temperature changes.

-

Sample Loading: Transfer approximately 20 mL of the sample into the test jar.

-

Cooling: Place the entire assembly into the cooling bath. The cooling rate should be controlled to be gradual.

-

Observation: Starting at a temperature at least 10°C above the expected pour point, remove the test jar from the jacket at every 3°C interval.

-

Flow Test: Tilt the jar to a horizontal position for no more than 5 seconds. If the oil flows, return it to the cooling bath. If there is no movement, the solidification point has been reached.

-

Pour Point Determination: The pour point is recorded as the temperature of the last 3°C interval at which flow was observed.[11]

Self-Validation: The protocol's integrity is maintained by the stepwise cooling and observation, which allows for a precise determination of the temperature at which flow ceases. Running the experiment in triplicate will ensure the reproducibility of the result.

Solubility Profiling

A comprehensive solubility profile is indispensable for a synthetic building block. It informs the choice of solvents for reactions, work-up procedures, and purification (e.g., chromatography). The following protocol outlines a systematic approach to determining the solubility of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in a range of common laboratory solvents.

Principle: The solubility is determined by observing the miscibility of a defined amount of the compound in a set volume of solvent. The "like dissolves like" principle is a useful starting point, but experimental verification is essential.[12] The presence of both polar (amine, carbamate) and non-polar (tert-butyl, hydrocarbon backbone) moieties in the target molecule suggests a nuanced solubility profile.

Caption: Workflow for determining the solubility of the target compound.

Apparatus and Reagents:

-

Small glass vials (4 mL) with caps

-

Vortex mixer

-

Graduated pipettes or syringes

-

Analytical balance

-

Solvents:

-

Aqueous: Deionized Water, 5% HCl (aq), 5% NaOH (aq)

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH)

-

Non-polar: Hexanes, Toluene

-

Procedure:

-

Sample Preparation: Weigh 100 mg of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate into a clean, dry vial. This provides a standard concentration of 100 mg/mL for assessment.

-

Solvent Addition: Add 1 mL of the first test solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds. This ensures thorough mixing and provides sufficient time for dissolution.

-

Observation: Allow the mixture to stand for 1 minute and observe.

-

Soluble: The mixture forms a single, clear, and homogeneous phase.

-

Partially Soluble: The mixture is cloudy or contains undissolved droplets.

-

Insoluble: Two distinct liquid layers are present, or the compound remains as a separate phase.

-

-

Record Results: Document the observation for each solvent.

-

Acid/Base Reactivity: The tests in 5% HCl and 5% NaOH are particularly informative. Solubility in aqueous acid would indicate that the basic nitrogen atoms are protonated to form a water-soluble salt. Conversely, while this molecule lacks a strongly acidic proton, insolubility in aqueous base confirms this.

Trustworthiness of the Protocol: This systematic approach, using a standardized amount of solute and solvent, provides a reliable and comparable measure of solubility across a diverse panel of solvents. The inclusion of acidic and basic aqueous solutions provides valuable information about the compound's chemical reactivity and potential for extraction.

Conclusion: A Versatile Building Block Underpinned by Predictable Properties

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate stands as a valuable and versatile building block for the synthesis of novel chemical entities. Its unique combination of a strained azetidine ring and a functionalizable pyrrolidine moiety makes it an attractive starting point for exploring new chemical space.[13] While a complete experimental dataset for all its physical properties is not yet publicly available, the computed values and the robust experimental protocols outlined in this guide provide researchers with the necessary tools to effectively handle, characterize, and utilize this compound in their drug discovery endeavors. A solid understanding of these foundational properties is the first step in unlocking the full potential of this and other innovative chemical scaffolds.

References

-

ADDINOL. (n.d.). Pour point of oil - Definition and information. Retrieved January 20, 2026, from [Link]

-

Medina, M. (n.d.). Pour Point Test ASTM D5853. Scribd. Retrieved January 20, 2026, from [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Angene Chemical. (n.d.). Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate. Retrieved January 20, 2026, from [Link]

-

Precision Lubrication Magazine. (n.d.). Pour Point Temperature and Testing: An In-Depth Guide. Retrieved January 20, 2026, from [Link]

-

ARO Scientific. (2024, January 23). Pour Point of Petroleum Products - A Brief Guide. [Link]

-

Savant Labs. (n.d.). ASTM D5853 - Standard Test Method for Pour Point of Crude Oils. Retrieved January 20, 2026, from [Link]

-

University Name. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]

-

University Website. (n.d.). Classification of organic compounds By solubility. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2). Retrieved January 20, 2026, from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate | 1251019-03-0 [chemicalbook.com]

- 6. 1251019-03-0|tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. PubChemLite - Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 9. ASTM D5853 - Standard Test Method for Pour Point of Crude Oils - Savant Labs [savantlab.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. addinol.de [addinol.de]

- 12. chem.ws [chem.ws]

- 13. lifechemicals.com [lifechemicals.com]

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate chemical structure

An In-Depth Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will dissect its structural attributes, physicochemical properties, synthesis, and strategic applications, offering field-proven insights into its role in constructing novel therapeutic agents.

Strategic Importance in Medicinal Chemistry

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a bifunctional scaffold that marries two of the most valuable heterocyclic systems in modern drug design: the azetidine and the pyrrolidine ring.

-

The Azetidine Moiety: This strained four-membered ring is not merely a linker but a strategic tool for enhancing pharmacological properties.[1] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[2][3] The sp³-rich character of the azetidine ring often improves aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring to optimize their pharmacokinetic profiles.[1]

-

The Pyrrolidine Moiety: As one of the most common five-membered nitrogen heterocycles, the pyrrolidine ring is a cornerstone of both natural products and synthetic drugs.[4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of three-dimensional chemical space and optimizing interactions with protein binding sites.[4]

The fusion of these two rings, with a Boc-protecting group on the azetidine nitrogen, creates a versatile intermediate. The Boc group provides robust protection during synthetic manipulations while being readily removable under acidic conditions. The free secondary amine on the pyrrolidine ring serves as a primary handle for diversification, allowing for the introduction of a wide array of functional groups to build out molecular complexity and target-specific interactions.

Caption: Core components of the title compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The data below provides the necessary parameters for identifying and verifying tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

| Property | Value | Source |

| CAS Number | 1251019-03-0 | [5][6] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [6] |

| Molecular Weight | 226.32 g/mol | [6] |

| SMILES | O=C(N1CC(C2CNCC2)C1)OC(C)(C)C | [6] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [6][7] |

Spectroscopic Data Interpretation

While specific spectra for this exact compound are not publicly available, we can predict the key signals based on its structure and data from closely related analogues.[8]

-

¹H NMR:

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

-

~1.5-2.2 ppm (multiplets): Protons on the pyrrolidine ring carbons not adjacent to the nitrogen.

-

~2.8-3.6 ppm (multiplets): Protons on the pyrrolidine and azetidine carbons adjacent to the nitrogen atoms.

-

~3.8-4.2 ppm (multiplets): Protons on the azetidine ring, often shifted downfield by the adjacent carbamate.

-

A broad singlet corresponding to the N-H proton of the pyrrolidine ring.

-

-

¹³C NMR:

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~45-60 ppm: Carbons of the azetidine and pyrrolidine rings.

-

~79.5 ppm: The quaternary carbon of the tert-butyl group.

-

~155.0 ppm: The carbonyl carbon of the Boc carbamate group.[8]

-

-

Mass Spectrometry (HRMS):

-

The predicted exact mass for the protonated molecule [M+H]⁺ is 227.1754 m/z.[9] This value is critical for confirming the elemental composition of the synthesized product.

-

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a prime example of modern heterocyclic chemistry, typically achieved via reductive amination. This method is favored for its high efficiency and operational simplicity.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond formed between the two rings. This points to a reaction between an electrophilic azetidine precursor and a nucleophilic pyrrolidine. The ideal electrophile is tert-Butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), a commercially available and highly reactive ketone.[10]

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Reductive Amination

This protocol provides a robust and self-validating workflow. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reaction Setup:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add pyrrolidine (1.2 eq).

-

Causality: DCM/DCE is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. A slight excess of the amine nucleophile (pyrrolidine) is used to drive the reaction to completion.

-

-

Imine Formation:

-

Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting ketone.

-

Causality: This initial step allows for the formation of the key iminium ion intermediate, which is the actual species that will be reduced.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours until the reaction is complete.

-

Causality: NaBH(OAc)₃ is the reducing agent of choice for its mildness and selectivity. It is less reactive towards ketones and aldehydes than other hydrides, allowing it to selectively reduce the iminium ion in situ. Its use avoids the need for pre-forming and isolating the sensitive imine.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The NaHCO₃ quench neutralizes any remaining acid and destroys excess reducing agent. The brine wash removes bulk water, and Na₂SO₄ removes residual traces of water from the organic solvent.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.

-

Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

-

-

Validation:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS, comparing the results to the expected values outlined in Section 2.

-

Applications and Diversification

The true value of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate lies in its potential for elaboration into more complex drug candidates.

Caption: Potential synthetic diversification pathways.

-

Functionalization of the Pyrrolidine Nitrogen: The secondary amine is a potent nucleophile, readily participating in a variety of reactions:

-

Acylation: Reaction with acid chlorides or carboxylic acids (using coupling agents like HATU or EDC) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Alkylation/Arylation: Reaction with alkyl or aryl halides (e.g., via Buchwald-Hartwig amination) to introduce new carbon frameworks.

-

Reductive Amination: Reaction with aldehydes or ketones to append further substituents.

-

-

Functionalization of the Azetidine Nitrogen:

-

The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM. This reveals a secondary amine on the azetidine ring, which can then undergo the same set of reactions described above, providing a second vector for diversification.

-

This dual-handle approach allows chemists to systematically build libraries of compounds around a rigid, 3D-rich core, which is a highly effective strategy for navigating the complexities of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As with many amine-containing building blocks, appropriate safety measures are required.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust/fumes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents to ensure long-term stability.[6]

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed scaffold that provides a robust starting point for the synthesis of next-generation therapeutics. Its unique combination of a rigid azetidine core and a versatile pyrrolidine ring offers a compelling platform for developing molecules with improved potency, selectivity, and pharmacokinetic properties. The clear, reliable synthetic pathways and multiple points for diversification make it an invaluable asset for researchers and drug development professionals aiming to tackle complex biological targets.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (C12H22N2O2). Retrieved from [Link]

-

MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

-

PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ACS Publications. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2020, May). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]

-

ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate | 1251019-03-0 [chemicalbook.com]

- 6. 1251019-03-0|tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. 1251006-73-1|tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

CAS Number: 1251019-03-0

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Complex Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Azetidine-containing structures have garnered significant attention due to their unique conformational constraints and their ability to serve as bioisosteres for other cyclic systems.[1] Among these, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate emerges as a bifunctional building block of considerable interest. Its structure, featuring a Boc-protected azetidine linked to a pyrrolidine moiety, presents a versatile platform for the synthesis of complex molecules, particularly in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | |

| Molecular Weight | 226.32 g/mol | |

| CAS Number | 1251019-03-0 | |

| Appearance | Predicted to be an oil | [3] |

| XLogP3 | 1.1 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Rotatable Bond Count | 2 | N/A |

| Topological Polar Surface Area | 32.7 Ų | N/A |

| Monoisotopic Mass | 226.168128 g/mol | [4] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is most logically achieved through a reductive amination pathway. This well-established transformation in organic chemistry provides a reliable method for the formation of carbon-nitrogen bonds. The key starting materials for this synthesis are 1-Boc-3-azetidinone and 3-aminopyrrolidine .

The causality behind this synthetic choice lies in the reactivity of the ketone on the azetidine ring. The carbonyl group is susceptible to nucleophilic attack by the primary amine of 3-aminopyrrolidine, forming a hemiaminal intermediate which then dehydrates to an iminium ion. This electrophilic intermediate is subsequently reduced in situ to afford the desired secondary amine linkage between the two heterocyclic rings.

Experimental Protocol: Reductive Amination

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add 3-aminopyrrolidine (1.1 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild and selective reducing agent, well-suited for reductive aminations, minimizing side reactions such as the reduction of the starting ketone.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Analytical Characterization

Table of Predicted Analytical Data:

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.2-3.8 (m, 4H, azetidine CH₂), ~3.6-3.0 (m, 1H, azetidine CH), ~3.2-2.6 (m, 4H, pyrrolidine CH₂), ~2.5-2.2 (m, 1H, pyrrolidine CH), ~2.0-1.6 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, Boc CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~156.5 (C=O), ~80.0 (Boc quaternary C), ~60-50 (azetidine and pyrrolidine CH₂/CH carbons), ~30-25 (pyrrolidine CH₂), 28.4 (Boc CH₃) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₂₃N₂O₂⁺ [M+H]⁺: 227.1754. Found: To be determined experimentally. |

Applications in Drug Discovery: A Key PROTAC Linker

The structural motif of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is particularly valuable in the design of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The title compound serves as a versatile component of the linker. The secondary amine on the pyrrolidine ring provides a nucleophilic handle for attachment to an electrophilic center on the E3 ligase ligand or an intervening spacer. The Boc-protected azetidine can be deprotected to reveal a secondary amine, which can then be functionalized with the target protein ligand. The rigid, non-planar structure of the azetidine-pyrrolidine core helps to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.

Diagram of PROTAC Assembly:

Caption: Role of the title compound in PROTAC synthesis and mechanism of action.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

-

Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Use only outdoors or in a well-ventilated area.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere and at refrigerated temperatures to ensure long-term stability.

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a valuable and versatile building block for modern drug discovery. Its synthesis via reductive amination is a robust and scalable method. The unique three-dimensional architecture of this compound makes it an attractive component for the construction of complex molecular entities, most notably as a linker in the design of PROTACs. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective implementation in research and development programs aimed at discovering the next generation of therapeutics.

References

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

PubChem. Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. [Link]

- Cheekatla, S. R. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163.

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 1251006-73-1|tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

A Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Executive Summary: In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space and confer advantageous physicochemical properties is incessant. Saturated heterocycles, particularly those rich in sp³-hybridized carbons, have become cornerstone elements in the design of next-generation therapeutics. This guide provides a comprehensive technical overview of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a bifunctional building block that merges the unique conformational constraints of the azetidine ring with the proven utility of the pyrrolidine motif. We will explore its fundamental properties, outline robust synthetic and analytical methodologies, and discuss its strategic application in drug discovery programs, establishing its value for researchers, chemists, and drug development professionals.

The Ascendancy of Azetidine Scaffolds in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly valued structural motif in contemporary drug design.[1] Its significance stems from a unique combination of physicochemical properties imparted to a parent molecule. The inherent ring strain and non-planar geometry of the azetidine scaffold introduce a level of conformational rigidity that can be crucial for optimizing ligand-receptor binding interactions. This rigidity often leads to enhanced selectivity and potency.

Furthermore, the introduction of sp³-rich azetidine cores can improve key pharmacokinetic properties, including aqueous solubility and metabolic stability, while decreasing the risk of off-target toxicity associated with planar, aromatic systems.[1] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor Baricitinib and the MEK inhibitor Cobimetinib , successfully incorporate the azetidine moiety to achieve their desired therapeutic profiles.[1][2]

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS: 1251019-03-0) represents a particularly strategic asset in this class. It provides two distinct points for chemical diversification: a Boc-protected secondary amine on the azetidine ring and a free secondary amine on the pyrrolidine ring. This orthogonal reactivity allows for controlled, stepwise elaboration, making it an ideal scaffold for the construction of diverse chemical libraries aimed at a wide array of biological targets.

Physicochemical Properties and Identification

Accurate identification and characterization are the foundation of any chemical research. The key properties of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate are summarized below.

Molecular Structure

Caption: Chemical structure of the title compound.

Data Summary Table

| Property | Value | Source |

| Chemical Name | tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate | - |

| CAS Number | 1251019-03-0 | [3] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |

| Molecular Weight | 226.32 g/mol | [5] |

| Monoisotopic Mass | 226.16812 Da | [4] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 | [4] |

| InChIKey | BRSVASFRYDNVEP-UHFFFAOYSA-N | [4] |

| Physical Form | Expected to be an oil or low-melting solid | [5] |

Synthesis and Purification Workflow

A robust and scalable synthetic route is paramount for the utility of any building block. The synthesis of this compound is logically approached via the reductive amination of a key azetidinone intermediate.

Retrosynthetic Analysis and Strategy

The most logical disconnection is at the C-N bond formed between the two heterocyclic rings. This suggests a reductive amination pathway, a reliable and widely used transformation in medicinal chemistry. This approach requires two key precursors: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) and 3-aminopyrrolidine (or a protected version thereof). The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to prevent reduction of the Boc-protecting group or over-reduction of the iminium intermediate.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of the title compound.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This key intermediate is synthesized via oxidation of the corresponding alcohol. The use of Dess-Martin periodinane is often preferred for its mild conditions and high yields.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Oxidation: Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until both layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can often be used in the next step without further purification.

-

Causality Insight: The choice of Dess-Martin periodinane over harsher chromium-based oxidants minimizes side reactions and simplifies purification. The basic quench with NaHCO₃ is crucial to neutralize the acetic acid byproduct of the oxidation.

Protocol 2: Reductive Amination to Yield the Final Product

-

Setup: To a round-bottom flask, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and tert-butyl 3-aminopyrrolidine-1-carboxylate (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Acidification: Add glacial acetic acid (2.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor for the disappearance of the ketone starting material by LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extraction: Extract the mixture with DCM (3x).

-

Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford the Boc-protected diamine.

-

Deprotection (if applicable): If the pyrrolidine was protected, a subsequent deprotection step (e.g., using TFA in DCM for a Boc group) would be necessary, followed by an aqueous basic workup to yield the final product.

-

Trustworthiness Validation: This protocol is self-validating. The progress can be rigorously monitored by LC-MS, allowing for clear determination of the reaction endpoint. The final product's identity and purity are then confirmed through the comprehensive analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the structural integrity and purity of the building block before its use in discovery campaigns.

| Analysis Technique | Expected Results |

| ¹H NMR | Complex multiplet signals expected in the aliphatic region (1.5-4.0 ppm) corresponding to the azetidine and pyrrolidine rings. A sharp singlet around 1.45 ppm integrating to 9H for the tert-butyl group. A broad singlet for the N-H proton of the pyrrolidine. |

| ¹³C NMR | Signals corresponding to the Boc-carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and multiple signals in the 25-60 ppm range for the sp³ carbons of the two rings. The methyl carbons of the Boc group will appear around 28 ppm. |

| HRMS (ESI+) | The primary ion observed will be the [M+H]⁺ adduct. The calculated exact mass is 227.17540 Da . The experimentally observed mass should be within 5 ppm of this value. |

| Purity (HPLC/UPLC) | Using a standard C18 column with a water/acetonitrile gradient (containing 0.1% formic acid or TFA), the product should appear as a single major peak with >95% purity by area. |

Strategic Applications in Drug Discovery

The true value of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate lies in its capacity for controlled, divergent synthesis. The two nitrogen atoms have orthogonal reactivity, allowing for selective functionalization.

-

Pyrrolidine N-H: This free secondary amine is a nucleophile and a base. It is readily available for reactions such as acylation, alkylation, sulfonylation, or reductive amination to build out one vector of the molecule.

-

Azetidine N-Boc: The Boc-protecting group is stable to most common reaction conditions but can be cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane). This unmasks the second nitrogen atom for a subsequent round of diversification.

Derivatization Pathway Diagram

Caption: Orthogonal synthesis strategy for library generation.

This strategy enables the rapid generation of a matrix of compounds where two different diversity elements (R¹ and R²) can be installed independently, making it a powerful tool for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely published, data from structurally similar molecules provides a strong basis for safe handling protocols.

-

Hazard Profile: Based on analogous compounds, it should be treated as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][6][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) to prevent degradation.

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is more than just another chemical reagent; it is a strategically designed building block that addresses the needs of modern drug discovery. Its sp³-rich, conformationally defined structure provides a robust starting point for developing novel therapeutics with improved pharmacokinetic profiles. The orthogonal reactivity of its two nitrogen centers offers chemists a reliable and flexible platform for systematic SAR exploration and library synthesis. By understanding its properties, synthesis, and safe handling, research organizations can effectively leverage this versatile scaffold to accelerate their discovery programs and engineer the medicines of the future.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles - PubMed Central. Available at: [Link]

-

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate - PubChem. Available at: [Link]

-

The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate - PubChemLite. Available at: [Link]

-

tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate - Chemlin. Available at: [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available at: [Link]

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate | 1251019-03-0 [chemicalbook.com]

- 4. PubChemLite - Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 5. tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate | 1314771-82-8 [sigmaaldrich.com]

- 6. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, a key building block for medicinal chemists and drug development professionals. This document delves into its chemical identity, strategic importance, synthesis, and potential applications, offering field-proven insights into its role in constructing novel therapeutics.

Executive Summary: The Strategic Value of a Unique Heterocyclic Framework

In the landscape of contemporary drug discovery, the quest for molecules with enhanced pharmacological properties—improved potency, selectivity, and pharmacokinetic profiles—is paramount. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate has emerged as a valuable scaffold, combining the unique attributes of two critical saturated heterocycles: the strained four-membered azetidine ring and the versatile five-membered pyrrolidine ring.

The azetidine moiety, with its inherent ring strain and conformational rigidity, offers a unique three-dimensional architecture that can enhance binding affinity to biological targets.[1] This structural feature is increasingly incorporated into FDA-approved drugs to improve metabolic stability and receptor selectivity.[2] The pyrrolidine ring, a ubiquitous motif in pharmacologically active compounds, provides a robust framework that can be readily functionalized to explore chemical space and optimize drug-like properties.[3] The fusion of these two rings, with the added benefit of the tert-butoxycarbonyl (Boc) protecting group for synthetic tractability, makes this molecule a highly sought-after intermediate in the synthesis of novel drug candidates.

Nomenclature and Physicochemical Properties

A critical aspect of scientific integrity is the precise identification of chemical entities. The user-specified topic, "tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate," is a common point of confusion. Through rigorous database and literature review, the correct IUPAC name for the compound of interest has been confirmed.

Correct IUPAC Name: tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate[4]

This nomenclature indicates that the azetidine ring is a substituent on the 3-position of the pyrrolidine ring, and the Boc group is attached to the nitrogen of the pyrrolidine.

Chemical Structure

Caption: 2D Structure of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1314771-82-8 | [4] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [5] |

| Molecular Weight | 226.32 g/mol | [5] |

| InChI Key | VJSCBCZNNHYGQH-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.1 | [6] |

| Appearance | Oil | [4] |

Synthesis and Mechanistic Considerations

The proposed synthesis involves the coupling of a suitably protected azetidine precursor with a pyrrolidine derivative, followed by selective deprotection and final Boc protection of the pyrrolidine nitrogen.

Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

This protocol is a representative, conceptual pathway. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of 1-Boc-3-(cyanomethylene)azetidine

-

Rationale: The introduction of a cyanomethylene group via a Wittig-Horner reaction provides a versatile handle for further functionalization.[7]

-

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF at -5 °C under a nitrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF.

-

Stir the resulting mixture for 3 hours at -5 °C.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF and continue stirring for an additional 2 hours at -5 °C.[7]

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 2: Boc Deprotection

-

Rationale: Removal of the Boc group from the azetidine nitrogen is necessary for subsequent coupling reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[8]

-

Procedure:

-

Dissolve the 1-Boc-3-(cyanomethylene)azetidine in anhydrous DCM and cool to 0 °C.

-

Add TFA dropwise and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

-

Dry the organic layer, filter, and concentrate to yield 3-(cyanomethylene)azetidine.

-

Step 3: Reduction of the Nitrile

-

Rationale: The nitrile is reduced to a primary amine, which will serve as a nucleophile in the subsequent ring-forming reaction.

-

Procedure:

-

Dissolve the 3-(cyanomethylene)azetidine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain 3-(aminomethyl)azetidine.

-

Step 4: Pyrrolidine Ring Formation and Final Boc Protection

-

Rationale: The final steps involve the formation of the pyrrolidine ring through a coupling reaction with a suitable precursor, followed by the protection of the pyrrolidine nitrogen with a Boc group. The choice of the pyrrolidine precursor will depend on the desired stereochemistry and substitution pattern. A general procedure for Boc protection is provided.

-

Procedure (Boc Protection):

-

Dissolve the 3-(azetidin-3-yl)pyrrolidine intermediate in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to act as a base.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature until the reaction is complete.[9]

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the final product by column chromatography.

-

Spectroscopic and Analytical Data (Predicted)

Due to the limited availability of public experimental data for tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, the following data is predicted or based on closely related structures. Experimental verification is highly recommended.

| Analysis | Predicted Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and complex multiplets for the azetidine and pyrrolidine ring protons. |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), along with signals for the azetidine and pyrrolidine ring carbons. |

| Mass Spec (ESI) | [M+H]⁺ at m/z 227.1754 |

| IR Spectroscopy | Characteristic C=O stretching vibration for the carbamate at ~1690 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The unique 3D shape conferred by the spirocyclic-like junction of the azetidine and pyrrolidine rings allows for the exploration of novel pharmacophore space.

This scaffold can be utilized in the development of:

-

Enzyme Inhibitors: The rigid framework can orient functional groups in a precise manner to interact with the active sites of enzymes.

-

Receptor Modulators: The defined stereochemistry can lead to high-affinity and selective binding to G-protein coupled receptors (GPCRs) and other receptor families.

-

PROTACs and Molecular Glues: The azetidine and pyrrolidine nitrogens provide attachment points for linkers in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Conclusion and Future Outlook

tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate represents a confluence of desirable traits for a modern medicinal chemistry building block: structural novelty, synthetic accessibility, and the potential to impart favorable pharmacokinetic properties. As synthetic methodologies continue to advance, the availability and application of this and related scaffolds are expected to grow, further fueling the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique potential of this promising heterocyclic framework.

References

-

Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from: [Link]

-

PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from: [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. PubChemLite. Retrieved from: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from: [Link]

-

PubChem. (n.d.). tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Retrieved from: [Link]

-

PubMed Central. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 178311-48-3 | tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biosynth.com [biosynth.com]

- 6. PubChemLite - Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. This guide delves into the discovery and history of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a key building block that has gained prominence in the synthesis of complex therapeutic agents. We will explore the synthetic rationale, detailed experimental protocols, and the strategic application of this versatile scaffold in drug discovery programs, with a particular focus on its role in the development of kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing both historical context and practical, field-proven insights.

Introduction: The Strategic Value of Fused Heterocyclic Scaffolds

The confluence of the pyrrolidine and azetidine ring systems in tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate presents a unique and highly valuable scaffold in drug design. The rigid, strained four-membered azetidine ring, combined with the five-membered pyrrolidine ring, allows for the precise positioning of substituents in three-dimensional space. This structural rigidity is a desirable trait in medicinal chemistry, as it can lead to higher binding affinities and improved selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable yet readily cleavable handle for further synthetic manipulations, making it an ideal intermediate for the construction of diverse compound libraries.

The strategic importance of such building blocks became increasingly evident in the late 1990s and early 2000s, as the industry shifted towards combinatorial chemistry and high-throughput screening to accelerate the drug discovery process.[1][2] The demand for novel, three-dimensional scaffolds that could be readily functionalized spurred the development of synthetic routes to a wide array of heterocyclic building blocks, including derivatives of azetidine and pyrrolidine.[3][4]

Discovery and Historical Context: An Invention Born of Necessity

The precise origin of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is not documented in a single seminal publication but rather emerges from the patent literature as a crucial intermediate in the synthesis of targeted therapeutics. Its discovery can be traced to the broader effort to develop novel inhibitors of key cellular signaling pathways, particularly those involving protein kinases.

A significant milestone in the application of this scaffold is found in the patent literature related to Janus Kinase (JAK) inhibitors.[5] These enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in a range of inflammatory and autoimmune disorders, as well as cancers. The development of small molecule inhibitors of JAKs required scaffolds that could present appropriate pharmacophores to the ATP-binding site of the kinase with high specificity. The pyrrolidinyl-azetidine core provided a robust framework to achieve this.

The timeline of its emergence can be contextualized by earlier work on azetidine and pyrrolidine derivatives for combinatorial libraries, which laid the groundwork for the synthesis of more complex, fused-ring systems.[1][2] The synthesis of 3-amino-azetidine derivatives, for example, was identified as a key step in the preparation of a variety of biologically active compounds.[2]

Synthetic Strategies and Methodologies

The synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and its derivatives is a multi-step process that leverages established principles of heterocyclic chemistry. The following is a representative synthetic route, compiled from methodologies described in the patent literature.[5]

Diagram of the Synthetic Pathway

Caption: A representative synthetic pathway for tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(nitromethyl)azetidine-1-carboxylate

-

To a solution of 1-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.2 eq) and a base such as sodium methoxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to a reduction and dehydration sequence to yield the nitromethyl intermediate.

Step 2: [3+2] Cycloaddition

-

Dissolve tert-butyl 3-(nitromethyl)azetidine-1-carboxylate (1.0 eq) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq) in a solvent such as dichloromethane.

-

Add a catalytic amount of a Lewis acid, for example, trifluoroacetic acid (0.1 eq).

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the resulting diastereomeric mixture of tert-butyl 3-(1-benzyl-pyrrolidin-3-yl)azetidine-1-carboxylate by column chromatography.

Step 3: Debenzylation

-

Dissolve the purified product from Step 2 in a solvent such as ethanol or methanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Application in Drug Discovery: A Case Study in JAK Inhibitors

The utility of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is exemplified in its application as a key building block for the synthesis of potent and selective JAK inhibitors.[5] The pyrrolidinyl-azetidine core serves as a central scaffold onto which various pharmacophoric groups can be appended to interact with specific residues in the kinase active site.

Logical Workflow for Scaffold-Based Drug Design

Caption: A logical workflow illustrating the use of the scaffold in a drug discovery cascade.

The Boc-protected azetidine nitrogen allows for the introduction of a variety of substituents, while the secondary amine of the pyrrolidine ring can be functionalized to interact with the hinge region of the kinase. This modular approach enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data and Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [6] |

| Molecular Weight | 226.32 g/mol | [7] |

| CAS Number | 1251019-03-0 or 1314771-82-8 | [7][8] |

| Appearance | Oil | [7] |

| Storage Temperature | 2-8°C | [7] |

Conclusion: An Enduring Legacy in Medicinal Chemistry

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate stands as a testament to the power of scaffold-based drug design. While its discovery was not marked by a singular event, its emergence from the crucible of industrial drug discovery programs highlights the critical role of innovative chemical building blocks in the creation of novel therapeutics. Its unique three-dimensional structure and synthetic tractability have secured its place as a valuable tool in the medicinal chemist's arsenal, particularly in the ongoing development of targeted therapies for a host of diseases. The principles underlying its design and synthesis continue to inform the development of the next generation of complex molecular architectures for therapeutic intervention.

References

Sources

- 1. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. EP0863136B1 - Derivatives of azetidine and pyrrolidine - Google Patents [patents.google.com]

- 4. US6281243B1 - Derivatives of azetidine and pyrrolidine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. PubChemLite - Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 7. biosynth.com [biosynth.com]

- 8. 1251019-03-0|tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

Spectroscopic Elucidation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. Their rigid, three-dimensional structures provide a framework to orient pharmacophoric elements in precise spatial arrangements, enhancing binding affinity and selectivity for biological targets. Among these, linked azetidine and pyrrolidine rings represent a particularly compelling motif, offering a unique vectoral projection of substituents from a compact core. This guide focuses on the spectroscopic characterization of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a versatile intermediate in drug discovery.

A critical point of ambiguity arises from the compound's nomenclature, which can refer to two distinct constitutional isomers depending on which nitrogen atom bears the tert-butoxycarbonyl (Boc) protecting group. This guide will address both isomers, providing a predictive analysis of their spectroscopic signatures to aid researchers in their identification and characterization. The absence of direct, published experimental spectra for these specific molecules necessitates a foundational approach, leveraging established principles of spectroscopic interpretation and comparative data from structurally analogous compounds.

This document serves as a practical, in-depth resource for scientists engaged in organic synthesis and pharmaceutical development. It explains the causality behind expected spectroscopic values and provides self-validating protocols for experimental acquisition.

Isomer Distinction: A Critical First Step

The connectivity of the Boc group fundamentally alters the chemical environment of the entire molecule. Therefore, it is imperative to distinguish between the two possible isomers:

-

Isomer A: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate : The Boc group is attached to the azetidine nitrogen. The pyrrolidine ring contains a secondary amine (N-H).

-

Isomer B: tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate : The Boc group is attached to the pyrrolidine nitrogen. The azetidine ring contains a secondary amine (N-H).

The presence or absence of the Boc group dramatically influences the chemical shifts of adjacent protons and carbons in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Chemical structures of the two possible isomers.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a molecule. For both isomers, the molecular formula is C₁₂H₂₂N₂O₂ with a monoisotopic mass of 226.1681 Da.[1][2] The expected protonated molecule [M+H]⁺ would be observed in positive-ion electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Isomer A Predicted m/z [M+H]⁺ | Isomer B Predicted m/z [M+H]⁺ |

| [M+H]⁺ | 227.1754 | 227.1754 |

| [M+Na]⁺ | 249.1573 | 249.1573 |

| [M+K]⁺ | 265.1313 | 265.1313 |

| Data predicted by computational algorithms.[1][2] |

While HRMS confirms the molecular formula, it cannot distinguish between these constitutional isomers. For this, NMR spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity. Although experimental data for the title compounds are not published, we can predict their spectra with high confidence based on data from analogous structures.[3][4]

Workflow for NMR Analysis

Caption: General experimental workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative for initial structural confirmation. The key differentiators will be the chemical shifts of the protons alpha to the nitrogen atoms.

Caption: Atom numbering for NMR assignment discussion.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Assignment | Isomer A (Boc on Azetidine) | Isomer B (Boc on Pyrrolidine) | Rationale & Comparative Insights |

| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~1.46 (s, 9H) | The tert-butyl group is a sharp singlet, typically found around 1.4-1.5 ppm. Its chemical environment is similar in both isomers.[3] |

| Pyrrolidine H2, H5 | ~2.8-3.2 (m, 4H) | ~3.2-3.6 (m, 4H) | Key Differentiator: In Isomer A, these protons are on an unprotected ring, alpha to a secondary amine, hence they are more upfield. In Isomer B, the Boc group deshields these protons, shifting them downfield significantly.[4] |

| Pyrrolidine H3, H4 | ~1.6-2.2 (m, 3H) | ~1.7-2.3 (m, 3H) | These methylene and methine protons are part of the aliphatic backbone. Their shifts will be complex and overlapping multiplets. |

| Azetidine H2', H4' | ~3.8-4.2 (m, 4H) | ~3.2-3.6 (m, 4H) | Key Differentiator: In Isomer A, the Boc group on the azetidine nitrogen deshields the adjacent methylene protons, pushing them downfield. In Isomer B, these protons are on a free secondary amine, resulting in a more upfield chemical shift.[3][4] |

| Azetidine H3' | ~2.5-2.9 (m, 1H) | ~2.7-3.1 (m, 1H) | This methine proton serves as the junction between the two rings. Its chemical shift will be influenced by the substituent on the adjacent nitrogen. |

| N-H | ~1.5-2.5 (br s, 1H) | ~1.5-2.5 (br s, 1H) | The secondary amine proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with trace water in the solvent. This signal would be present on the pyrrolidine in Isomer A and the azetidine in Isomer B. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl of the Boc group and the carbons adjacent to the nitrogens are the most diagnostic signals.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Assignment | Isomer A (Boc on Azetidine) | Isomer B (Boc on Pyrrolidine) | Rationale & Comparative Insights |

| -C(CH₃)₃ (Boc) | ~28.4 | ~28.5 | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear as a strong signal.[3] |

| -C(CH₃)₃ (Boc) | ~79.5 | ~79.3 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen. |

| C=O (Boc) | ~156.0 | ~155.0 | The carbamate carbonyl typically appears in this region. The exact shift can be influenced by ring strain and conformation.[3] |